molecular formula C9H8F2N4 B13540470 1-(2,4-Difluorobenzyl)-1h-1,2,3-triazol-4-amine

1-(2,4-Difluorobenzyl)-1h-1,2,3-triazol-4-amine

Cat. No.: B13540470
M. Wt: 210.18 g/mol
InChI Key: IMLHVIUKHMDBOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorobenzyl)-1H-1,2,3-triazol-4-amine is a chemical compound with the following structure:

C7H7F2N\text{C}_7\text{H}_7\text{F}_2\text{N} C7​H7​F2​N

It belongs to the class of benzene derivatives and contains a triazole ring. The compound’s systematic name adheres to IUPAC nomenclature, avoiding abbreviations or acronyms .

Preparation Methods

The synthesis of 1-(2,4-Difluorobenzyl)-1H-1,2,3-triazol-4-amine involves several routes. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Here are the steps:

    Azide-Alkyne Cycloaddition (CuAAC):

Chemical Reactions Analysis

1-(2,4-Difluorobenzyl)-1H-1,2,3-triazol-4-amine can undergo various reactions:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction of the triazole ring can yield different products.

    Substitution: Substituents on the benzyl group can be modified.

    Common Reagents: Sodium azide, copper catalysts, reducing agents.

    Major Products: The triazole ring remains intact, but substituents may change.

Scientific Research Applications

This compound finds applications in:

    Medicine: As a potential drug candidate due to its unique structure.

    Chemical Biology: Studying biological processes involving triazoles.

    Industry: In the synthesis of other compounds or materials.

Mechanism of Action

The exact mechanism of action for 1-(2,4-Difluorobenzyl)-1H-1,2,3-triazol-4-amine depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.

Comparison with Similar Compounds

While 1-(2,4-Difluorobenzyl)-1H-1,2,3-triazol-4-amine is unique, it shares features with related compounds like 1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-amine.

Properties

Molecular Formula

C9H8F2N4

Molecular Weight

210.18 g/mol

IUPAC Name

1-[(2,4-difluorophenyl)methyl]triazol-4-amine

InChI

InChI=1S/C9H8F2N4/c10-7-2-1-6(8(11)3-7)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2

InChI Key

IMLHVIUKHMDBOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CN2C=C(N=N2)N

Origin of Product

United States

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